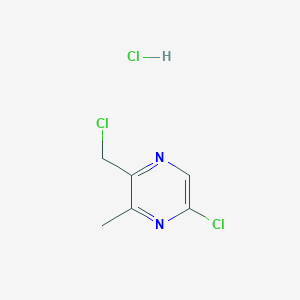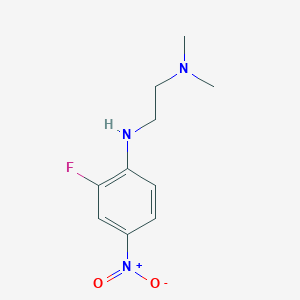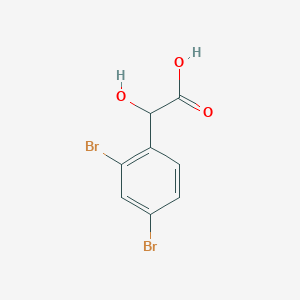
2,4-Dibromomandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromomandelic acid is an organic compound with the molecular formula C8H6Br2O3 It is a derivative of mandelic acid, where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromomandelic acid typically involves the bromination of mandelic acid. The reaction is carried out by treating mandelic acid with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 4 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromomandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dibromo derivatives of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can remove the bromine atoms, reverting it to mandelic acid or its derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can replace the bromine atoms under suitable conditions.
Major Products:
Oxidation: Dibromo derivatives of benzaldehyde or benzoic acid.
Reduction: Mandelic acid or its derivatives.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromomandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as flame retardants or polymers.
Wirkmechanismus
The mechanism by which 2,4-Dibromomandelic acid exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The bromine atoms in the compound can participate in halogen bonding, affecting molecular interactions and stability. The exact molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloromandelic acid: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoromandelic acid: Fluorine atoms replace the bromine atoms.
2,4-Diiodomandelic acid: Iodine atoms are substituted for bromine.
Uniqueness: 2,4-Dibromomandelic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chlorinated, fluorinated, or iodinated counterparts. Bromine atoms are larger and more polarizable, influencing the compound’s reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C8H6Br2O3 |
|---|---|
Molekulargewicht |
309.94 g/mol |
IUPAC-Name |
2-(2,4-dibromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI-Schlüssel |
OBPLXKUUFCJMAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
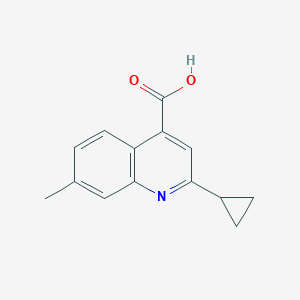
![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)

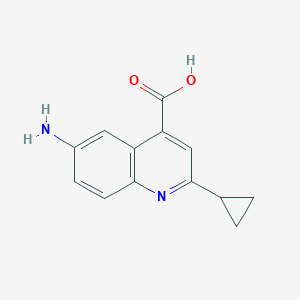
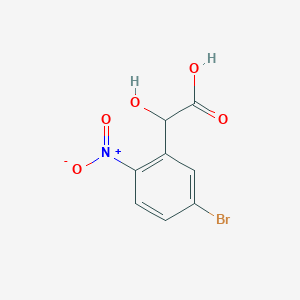
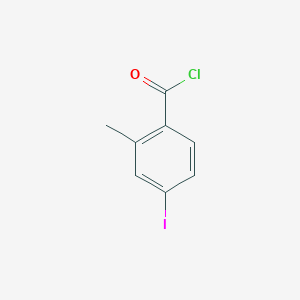
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
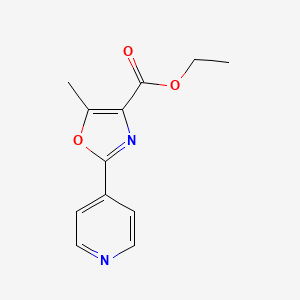
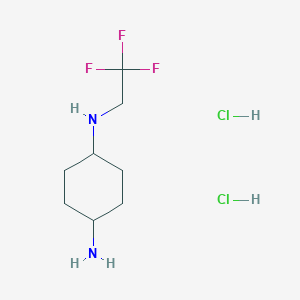
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
